3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione
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Overview
Description
3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a pyran ring, a chlorophenyl group, and a methylcarbonimidoyl moiety
Preparation Methods
The synthesis of 3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenyl isocyanate with 6-methyl-2,4-pyrandione under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione can be compared with similar compounds such as:
3-Chloromethcathinone: This compound has a similar chlorophenyl group but differs in its overall structure and biological activity.
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares the chlorophenyl group but has different functional groups and applications.
3-Chloro-N-methylaniline: Another compound with a chlorophenyl group, used in different chemical and industrial applications.
Properties
CAS No. |
33757-23-2 |
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Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
3-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C14H12ClNO3/c1-8-6-12(17)13(14(18)19-8)9(2)16-11-5-3-4-10(15)7-11/h3-7,13H,1-2H3 |
InChI Key |
IYZVOUCJWLJXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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